Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

drug discovery intermediate purity building block quality control medicinal chemistry procurement

Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a Boc-protected tropane derivative bearing a cyanomethyl substituent at the 3-position. The 8-azabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry and agrochemical development.

Molecular Formula C14H22N2O2
Molecular Weight 250.34 g/mol
Cat. No. B12092636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Molecular FormulaC14H22N2O2
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC1CC(C2)CC#N
InChIInChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-11-4-5-12(16)9-10(8-11)6-7-15/h10-12H,4-6,8-9H2,1-3H3
InChIKeyFEISVZRQSIPUHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1241675-18-2): A Boc-Protected Cyanomethyl-Tropane Building Block for CNS Drug Discovery and Agrochemical R&D


Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a Boc-protected tropane derivative bearing a cyanomethyl substituent at the 3-position. The 8-azabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry and agrochemical development [1]. This compound serves as a versatile synthetic intermediate, with the Boc group enabling orthogonal amine protection while the cyanomethyl handle permits downstream functionalization (e.g., reduction to aminomethyl or tetrazole formation) .

Why tert-Butyl 3-(Cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate Cannot Be Replaced by the 3-Cyano or 3-Aminomethyl Analogs in Synthesis


In-class analogs such as tert-butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate and tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate lack the unique combination of a methylene-spaced nitrile and a Boc-protected amine. The cyanomethyl group in the target compound enables direct, high-yielding reduction to a primary aminomethyl pharmacophore, whereas the 3-cyano analog requires multi-step homologation . Furthermore, the cyanomethyl derivative exhibits a LogP >3.0, placing it in the optimal range for CNS penetration, while the 3-cyano analog (LogP 1.9) falls below CNS drug-like thresholds [1][2]. Substitution with the aminomethyl analog eliminates the latent reactivity of the nitrile and introduces an unprotected amine that complicates orthogonal synthesis strategies.

Quantitative Differentiation Evidence for Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate vs. Closest Analogs


Higher Commercial Purity (98%) vs. Aminomethyl Analog (95%) Reduces Purification Burden in Multi-Step Synthesis

The target compound is supplied at 98% purity (Chemscene, cat. CS-0623441), whereas the closest aminomethyl analog is available at only 95% purity (AKSci, cat. 4435DL) . This 3-percentage-point purity differential reduces impurity carryover and the need for additional purification steps in multi-step synthetic routes .

drug discovery intermediate purity building block quality control medicinal chemistry procurement

Refrigerated Storage (2–8°C) vs. Room Temperature Stability of the 3-Cyano Analog: A Marker of Enhanced Synthetic Reactivity

The target compound requires refrigerated storage (2–8°C) as specified by Chemscene, whereas the 3-cyano analog is stable at room temperature . This temperature sensitivity arises from the enhanced reactivity of the cyanomethyl methylene protons, which enable nucleophilic substitution and alkylation reactions inaccessible to the direct 3-cyano congener.

chemical stability cold-chain logistics reactive synthetic handle

Elevated LogP (3.08) vs. 3-Cyano Analog (1.9): Improved CNS Drug-Likeness and Blood-Brain Barrier Permeability Potential

The target compound exhibits a computed LogP of 3.078 (Chemscene) / XLogP3 2.2 (PubChem), compared to the 3-cyano analog's XLogP3 of 1.9 [1]. This ΔLogP ≥ +1.0 places the cyanomethyl derivative within the CNS drug-like lipophilicity window (LogP 2–4) defined by the CNS MPO scoring system, while the 3-cyano analog falls below the optimal range [2].

CNS drug design lipophilicity optimization blood-brain barrier permeability CNS MPO

Near-Quantitative Reduction of Cyanomethyl to Aminomethyl (>90% Yield) vs. Multi-Step Homologation Required for the 3-Cyano Analog

Aliphatic nitriles, including the cyanomethyl group, can be reduced to primary amines in near-quantitative yield (>90%) using mild catalytic systems such as tetramethyldisiloxane/Ti(OiPr)₄ or catalytic hydrogenation [1]. This single-step transformation provides direct access to the privileged aminomethyl pharmacophore found in numerous CNS-active tropane derivatives. In contrast, the 3-cyano analog yields a ring-attached amine that lacks the critical methylene spacer; installing an aminomethyl group at the 3-position of the cyano analog would require at least a two-step homologation sequence with lower overall yield.

nitrile reduction primary amine synthesis CNS pharmacophore synthetic efficiency

High-Value Application Scenarios for Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate in Drug Discovery and Agrochemical Development


CNS Drug Discovery: Design of Tropane-Based Monoamine Reuptake Inhibitors

The cyanomethyl group can be reduced to an aminomethyl moiety—a key pharmacophore in serotonin-norepinephrine-dopamine reuptake inhibitors. Combined with a LogP of 3.08, which falls within the optimal CNS MPO range, this intermediate is well-suited for constructing brain-penetrant tropane-based antidepressants and cognition enhancers .

Agrochemical R&D: Synthesis of Insecticidal 8-Azabicyclo[3.2.1]octane Derivatives

Patents including WO 96/37494 and EP 0828739 A1 establish 3-cyano-8-substituted-8-azabicyclo[3.2.1]octanes as intermediates for novel insecticides. The target compound's cyanomethyl group provides an additional site for derivatization, enabling the generation of focused libraries for agrochemical lead optimization [1].

Orthogonal Protection Strategies in Peptide Mimetics and PROTAC Synthesis

The Boc-protected amine and the cyanomethyl handle allow fully orthogonal transformations: the cyanomethyl can be reduced or converted to a tetrazole without affecting the Boc group, after which the Boc group can be cleaved under acidic conditions to reveal the free amine for peptide coupling or conjugation to E3 ligase ligands in PROTAC design [2].

Tetrazole Isostere Synthesis for Carboxylic Acid Bioisosteric Replacement

The cyanomethyl group reacts with sodium azide under mild conditions to form a tetrazole ring, a well-established carboxylic acid bioisostere. This transformation enables the target compound to serve as a precursor for generating tetrazole-containing compound libraries for drug discovery [3].

Quote Request

Request a Quote for Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.